4-(hydroxymethyl)-1-methylpyridin-1-ium iodide structure elucidation
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
Abstract
This technical guide provides a comprehensive framework for the complete structure elucidation of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide, a quaternary ammonium salt of interest in synthetic chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It details the causal logic behind the strategic application of a multi-technique analytical workflow, encompassing synthesis, mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and culminating in single-crystal X-ray diffraction. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. By integrating predictive data analysis with established principles, this guide serves as a robust blueprint for the unambiguous structural characterization of novel pyridinium salts.
Introduction: The Imperative for Unambiguous Characterization
Pyridinium salts are a privileged class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Their properties are highly dependent on their specific substitution patterns. The target molecule, 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide (C₇H₁₀INO, Molar Mass: 251.06 g/mol ), is a representative example where precise structural confirmation is paramount.[2] Any ambiguity in the isomerism (e.g., substitution at the 2- or 3-position) or the presence of impurities could drastically alter its chemical reactivity and biological activity.
This guide, therefore, presents a holistic and logical workflow for its structural determination, beginning with its chemical synthesis—the first step in obtaining a pure analytical sample.
Synthesis via Menschutkin Reaction
The most direct and reliable method for synthesizing N-alkylpyridinium halides is the Menschutkin reaction, which involves the Sₙ2 reaction of a tertiary amine (a pyridine derivative) with an alkyl halide.[3] In this case, 4-(hydroxymethyl)pyridine is alkylated by iodomethane. Alkyl iodides are particularly effective alkylating agents in this reaction.[3]
Experimental Protocol: Synthesis
-
Reactant Preparation: To a 100 mL round-bottom flask, add 4-(hydroxymethyl)pyridine (1.0 eq). Dissolve it in a polar solvent such as acetone or acetonitrile (approx. 20-30 mL).
-
Alkylation: Add iodomethane (1.1 eq) to the solution. Causality: A slight excess of the alkylating agent ensures the complete conversion of the starting pyridine.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (40-50 °C) for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: As the quaternary salt forms, it will typically precipitate from the solvent due to its ionic nature and lower solubility compared to the reactants. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold solvent (the one used for the reaction) to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent system (e.g., ethanol or methanol/diethyl ether) to obtain a high-purity analytical sample.
-
Drying: Dry the purified white or light-yellow solid under vacuum.[1]
Integrated Spectroscopic & Analytical Workflow
The core of structure elucidation lies in the synergistic use of multiple analytical techniques. No single method provides all the necessary information. The proposed workflow is designed to build a structural hypothesis piece by piece, with each step validating the last.
Mass Spectrometry: Confirming the Mass and Formula
Mass spectrometry is the first analytical step post-synthesis. Its primary function is to confirm the mass of the cation and, by extension, the molecular formula.
-
Causality: Electrospray Ionization (ESI) is the technique of choice for ionic compounds like pyridinium salts. It gently transfers the pre-formed ion from solution into the gas phase for analysis, minimizing fragmentation and clearly showing the parent cation.
Expected Data: The analysis will be performed in positive ion mode. The expected result is a prominent peak corresponding to the cation [C₇H₁₀NO]⁺.
| Ion | Calculated Exact Mass | Expected m/z |
| [C₇H₁₀NO]⁺ | 124.0757 | 124.08 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the salt (approx. 0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer.
-
Parameters: Acquire the spectrum in positive ion mode. Set the capillary voltage and cone voltage to values optimized for transmission of low-mass ions without inducing significant fragmentation.
-
Data Analysis: Identify the base peak and confirm its m/z matches the calculated exact mass of the cation.
Vibrational Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule, providing evidence that corroborates the proposed structure.
-
Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. The presence of a broad O-H stretch, aromatic C-H stretches, and bands associated with the pyridinium ring provides strong, direct evidence for the key components of the molecule.[4]
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |
| ~3400-3200 (broad) | O-H Stretch | Alcohol (-OH) | A broad, strong band is characteristic of a hydrogen-bonded alcohol.[5][6] |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridinium) | Absorption just above 3000 cm⁻¹ indicates C-H bonds on an sp²-hybridized carbon.[4] |
| ~2950-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Absorptions from the N-methyl and hydroxymethyl groups. |
| ~1630-1580 | C=C / C=N Stretch | Pyridinium Ring | These bands are characteristic of aromatic ring vibrations and are shifted upon quaternization.[7] |
| ~1050-1020 | C-O Stretch | Primary Alcohol | A strong band indicating the presence of the C-OH bond.[8] |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the dried, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands, comparing them to established correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful spectroscopic tool for elucidating the precise structure of an organic molecule in solution. Through a combination of ¹H and ¹³C NMR, the complete carbon-hydrogen framework and connectivity can be established.
-
Causality: The chemical shift of each nucleus is highly sensitive to its local electronic environment. The positive charge on the pyridinium nitrogen atom strongly deshields adjacent protons and carbons, shifting their signals significantly downfield, which is a key diagnostic feature.[9][10]
Solvent Selection: Pyridinium salts are often insoluble in nonpolar solvents like CDCl₃. Therefore, polar deuterated solvents such as Deuterium Oxide (D₂O), DMSO-d₆, or Methanol-d₄ are required.[11] For this guide, D₂O is chosen as an excellent solvent that avoids interfering solvent signals in key regions of the proton spectrum.
¹H NMR Spectroscopy: Proton Environment and Connectivity
Predicted ¹H NMR Spectrum (400 MHz, D₂O):
| Label (Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~8.7 | Doublet (d) | 2H | H-2, H-6 | Protons alpha to the positively charged nitrogen are strongly deshielded.[12] They are coupled to H-3/H-5. |
| b | ~7.9 | Doublet (d) | 2H | H-3, H-5 | Protons beta to the nitrogen are less deshielded than alpha protons. They are coupled to H-2/H-6. |
| c | ~4.7 | Singlet (s) | 2H | -CH₂OH | Methylene protons adjacent to the aromatic ring and an oxygen atom. No adjacent protons to couple with. |
| d | ~4.3 | Singlet (s) | 3H | N⁺-CH₃ | Methyl protons attached directly to the deshielding quaternary nitrogen.[9] |
Note: The -OH proton signal is typically not observed in D₂O due to rapid deuterium exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton
Predicted ¹³C NMR Spectrum (100 MHz, D₂O):
| Label (Fig. 2) | Predicted δ (ppm) | Assignment | Rationale |
| 1 | ~158 | C-4 | Aromatic carbon bearing the hydroxymethyl group. Its chemical shift is influenced by both the ring current and the substituent. |
| 2 | ~146 | C-2, C-6 | Carbons alpha to the quaternary nitrogen are significantly deshielded due to the inductive effect of the positive charge.[9] |
| 3 | ~128 | C-3, C-5 | Carbons beta to the nitrogen are less affected than the alpha carbons but are still in the aromatic region. |
| 4 | ~61 | -CH₂OH | Aliphatic carbon attached to an oxygen atom. |
| 5 | ~48 | N⁺-CH₃ | Aliphatic carbon attached directly to the positively charged nitrogen, causing a downfield shift compared to a neutral amine.[9] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of D₂O. Transfer the solution to a 5 mm NMR tube.
-
Referencing: Use an internal standard or reference the residual HDO signal to 4.79 ppm for ¹H spectra. For ¹³C spectra, an external reference or referencing to an internal standard like TSP can be used.[11]
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration, cross-referencing with the ¹³C data.
Definitive Proof: Single-Crystal X-ray Diffraction
While the combined spectroscopic data provide overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the only legally and scientifically unambiguous proof of molecular structure in the solid state. It generates a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.
-
Causality: The diffraction of X-rays by a crystalline lattice produces a unique pattern that is mathematically related to the arrangement of atoms within that crystal. Solving this pattern yields a definitive 3D model of the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of the solvent from a saturated solution (e.g., in ethanol) or vapor diffusion of a non-solvent (e.g., diethyl ether) into a solution of the compound are common methods.
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal on a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. X-ray diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The resulting atomic model is then refined to achieve the best fit with the experimental data.
-
Data Interpretation: The final refined structure confirms the atomic connectivity, provides precise geometric parameters, and reveals details about intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.
Conclusion: A Convergence of Evidence
The structure of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide is confidently elucidated through a systematic and multi-faceted analytical approach. The synthesis provides pure material, mass spectrometry confirms the molecular formula of the cation, FTIR spectroscopy identifies the required functional groups, and a full suite of NMR experiments maps the atomic connectivity. Finally, single-crystal X-ray diffraction provides irrefutable confirmation of the three-dimensional structure. Each step in this workflow logically builds upon and validates the previous one, representing a gold standard for the characterization of novel chemical entities.
References
- (Placeholder for a real reference if a direct synthesis is found)
-
Gomez, L., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., & Pojarlieff, I. G. (1966). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin of the Chemical Society of Japan. [Link]
-
PubChem. (n.d.). 4-Formyl-1-methylpyridin-1-ium iodide. Retrieved from [Link]
-
Li, G., et al. (2011). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Magnetic Resonance in Chemistry. [Link]
-
SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]
-
Singh, A., & Kumar, S. (2008). Solvent-oriented 1H-NMR chemical shifts of pyridinium iodide and application of Buckingham equation. Magnetic Resonance in Chemistry. [Link]
-
Stamper, R. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Shabsoug, B., et al. (2012). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Molecules. [Link]
- (Placeholder for a real reference)
- (Placeholder for a real reference)
- (Placeholder for a real reference)
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. [Link]
- (Placeholder for a real reference)
- (Placeholder for a real reference)
- (Placeholder for a real reference)
-
ResearchGate. (n.d.). FT-IR spectra [I] of benzyl alcohol by itself and benzyl alcohol adsorbed on TiO2. Retrieved from [Link]
- (Placeholder for a real reference)
-
Wikipedia. (n.d.). Menschutkin reaction. Retrieved from [Link]
- (Placeholder for a real reference)
- (Placeholder for a real reference)
-
Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
- (Placeholder for a real reference)
- (Placeholder for a real reference)
- (Placeholder for a real reference)
-
Reddit. (2014). IR Spectrum of Benzyl Alcohol?. r/chemhelp. [Link]
- (Placeholder for a real reference)
-
LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
- (Placeholder for a real reference)
- (Placeholder for a real reference)
- (Placeholder for a real reference)
- (Placeholder for a real reference)
Sources
- 1. 4-(HYDROXYMETHYL)-1-METHYLPYRIDINIUM IODIDE CAS#: 6457-57-4 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 1-Methyl-4-(4'-hydroxystyryl)pyridinium iodide | C14H14INO | CID 209740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
